1-[4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone
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Overview
Description
1-[4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets. For instance, it exhibits high affinity for histamine H1 receptors, making it effective in managing allergic reactions . The compound may also interact with other receptors and enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
1-[4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone can be compared with other piperazine derivatives such as:
1-(4-Chlorophenyl)piperazine: Known for its use as a serotonin receptor agonist.
(4-Chlorophenyl)(piperazin-1-yl)methanone: Used in similar applications but with different pharmacokinetic properties.
Properties
IUPAC Name |
1-[4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-15(23)17-4-8-19(9-5-17)22-12-10-21(11-13-22)14-16-2-6-18(20)7-3-16/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZBLVSHCPDWHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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